3,3-Dichloroazepan-2-one
Description
3,3-Dichloroazepan-2-one is a seven-membered lactam featuring two chlorine atoms at the 3-position of the azepanone ring.
Properties
IUPAC Name |
3,3-dichloroazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFMSCOQHPFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279508 | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-14-4 | |
| Record name | MLS002638289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroazepan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For example, the use of Lewis acid catalysts such as BBr3 and additives like P2O5 can facilitate the formation of the azepine ring . Another method involves the Pd-catalyzed addition of tethered amides to phenyl acetylenes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloroazepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are often employed.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce additional halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Dichloroazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: BET bromodomain inhibitors .
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloroazepan-2-one involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor , it binds to the bromodomains of BET proteins, thereby inhibiting their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Key Observations :
- Chlorination Position: 3,3-Dichloroazepan-2-one exhibits greater steric hindrance and electronic withdrawal compared to its mono-chloro analog, 3-chloroazepan-2-one. This may reduce nucleophilic attack susceptibility but increase stability toward hydrolysis.
- Functionalization: Derivatives like 3-chloro-1-(4-fluorobenzoyl)azepan-2-one demonstrate the versatility of the azepanone scaffold for further functionalization, enabling tailored physicochemical properties .
Key Observations :
- Electrophilicity: Dichlorination at the 3-position increases the carbonyl group’s electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to mono-chloro analogs.
- Biological Activity : Substitutions with aromatic or fluorinated groups (e.g., 3-chloro-1-(4-fluorobenzoyl)azepan-2-one) improve membrane permeability and target binding, making these derivatives more relevant in drug development .
- Toxicity: While explicit toxicity data for this compound is absent, related chlorinated lactams (e.g., benzodiazepinones) often exhibit higher LD₅₀ values due to increased metabolic stability .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data
*Predicted based on structural analogs.
Key Observations :
- The mono-chloro derivative exhibits a puckered seven-membered ring with intramolecular hydrogen bonds, while the dichloro analog likely has a more distorted conformation due to steric clashes between chlorine atoms.
- Chlorine substituents influence packing efficiency; for example, 3-chloroazepan-2-one forms layered structures via C–H⋯Cl bonds, whereas bulkier substituents (e.g., benzoyl groups) may disrupt crystallinity .
Biological Activity
3,3-Dichloroazepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring structure with two chlorine atoms attached to the third carbon. This unique structure contributes to its biological properties, including its interaction with various biological targets.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death through apoptosis or necrosis.
- Neuroprotective Effects : Some findings suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Neuroprotection | Reduced oxidative stress in neurons |
Detailed Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections.
- Cytotoxicity Assessment : In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses indicated an increase in annexin V-positive cells after treatment, confirming the apoptotic effect.
- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating a protective effect against oxidative damage. This suggests its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
